molecular formula C4H3N3O3S B2394399 2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime CAS No. 23036-77-3

2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime

Cat. No. B2394399
CAS RN: 23036-77-3
M. Wt: 173.15
InChI Key: HFRSQLJTGMVFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime, also known as 2-thioxo-4,5,6-triazin-3-one 5-oxime, is a heterocyclic compound that is found in a variety of natural products. It is a versatile compound that has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology.

Scientific Research Applications

2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology. In drug development, the compound has been used as a starting material for the synthesis of various drugs, such as antibiotics and anticancer agents. In biochemistry, it has been used in the study of enzyme inhibition, protein folding, and other cellular processes. In physiology, it has been used to study the effects of drugs on the body, as well as to study the effects of various hormones and neurotransmitters.

Mechanism of Action

The exact mechanism of action of 2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime is not fully understood. However, it is believed that the compound binds to certain enzymes and proteins, resulting in the inhibition of their activity. It is also believed to interact with certain hormones and neurotransmitters, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime has been shown to have a variety of biochemical and physiological effects. In studies, the compound has been shown to inhibit the activity of certain enzymes and proteins, as well as to interact with certain hormones and neurotransmitters. It has also been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of scientific research applications. Additionally, it has a wide range of biochemical and physiological effects, making it useful in the study of various biological processes. However, it is not suitable for use in humans and is toxic in high doses, so it should be handled with caution in laboratory experiments.

Future Directions

There are a variety of potential future directions for research involving 2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime. One potential direction is the development of new drugs based on the compound. Additionally, further research into the biochemical and physiological effects of the compound could be useful in the study of various biological processes. Finally, research into the potential toxicity of the compound could help to improve safety protocols for laboratory experiments.

Synthesis Methods

2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime can be synthesized from a variety of starting materials, including thiourea, nitromethane, and hydrazine. The most common method of synthesis involves the reaction of thiourea with nitromethane in the presence of a base, such as potassium carbonate. This reaction produces an intermediate compound, which is then reacted with hydrazine to form 2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime.

properties

IUPAC Name

6-hydroxy-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3S/c8-2-1(7-10)3(9)6-4(11)5-2/h(H3,5,6,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAXKZVVLBILDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime

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